molecular formula C12H15FN4O B2382379 2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one CAS No. 2108806-17-1

2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one

Cat. No.: B2382379
CAS No.: 2108806-17-1
M. Wt: 250.277
InChI Key: ZGXHWBVMNNCBJV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a fluorophenyl group and a tetrazaspiro structure makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of cyclic ketones with amines and thioglycolic acid in the presence of a catalyst such as mesoporous MCM-41-supported Schiff base and CuSO4·5H2O. This reaction is carried out in toluene and yields the desired spiro compound in high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-azaspiro[4.5]decan-2-one: Another spiro compound with similar structural features.

    4-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one: Contains a thia-azaspiro structure.

    2-Chloromethyl-6-isopropyl-9-methyl-1-oxa-4-thiaspiro[4.5]decane: Features a thiaspiro structure with different substituents.

Uniqueness

2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one is unique due to the presence of the fluorophenyl group and the tetrazaspiro structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O/c13-9-2-1-3-10(8-9)17-11(18)15-12(16-17)4-6-14-7-5-12/h1-3,8,14,16H,4-7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXHWBVMNNCBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)N(N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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